molecular formula C20H26O3Si B8353330 Silane, ((4-(4-cyclobutyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl- CAS No. 131505-41-4

Silane, ((4-(4-cyclobutyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethyl)trimethyl-

Cat. No. B8353330
Key on ui cas rn: 131505-41-4
M. Wt: 342.5 g/mol
InChI Key: QIISRUHBBLAPDH-UHFFFAOYSA-N
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Patent
US05204333

Procedure details

To a stirred solution of 4-cyclobutyl-1-(4-trimethylsilylethynylphenyl)2,6,7-trioxabicyclo[2.2.2]octane (Compound 2) (1.3 g, 3.8 mmol) in dry THF (30 ml) under nitrogen atmosphere was added tetra-butylammonium fluoride (4 ml of 1M solution in THF). The mixture was stirred for one hour, evaporated to dryness and the residue partitioned between water and dichloromethane. The organic layer was separated, dried over anhydrous potassium carbonate and evaporated to leave a residue. Purification on a basic alumina column, eluting with hexane: dichloromethane (9:1 v/v) gave 4-cyclobutyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo [2.2.2]octane as a white solid (800 mg, 78%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]23[CH2:12][O:11][C:8]([C:13]4[CH:18]=[CH:17][C:16]([C:19]#[C:20][Si](C)(C)C)=[CH:15][CH:14]=4)([O:9][CH2:10]2)[O:7][CH2:6]3)[CH2:4][CH2:3][CH2:2]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH:1]1([C:5]23[CH2:6][O:7][C:8]([C:13]4[CH:14]=[CH:15][C:16]([C:19]#[CH:20])=[CH:17][CH:18]=4)([O:11][CH2:12]2)[O:9][CH2:10]3)[CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C[Si](C)(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
Purification on a basic alumina column
WASH
Type
WASH
Details
eluting with hexane: dichloromethane (9:1 v/v)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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